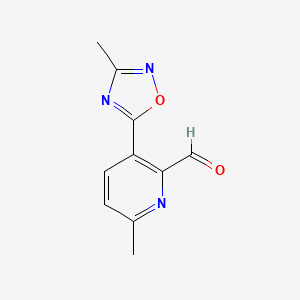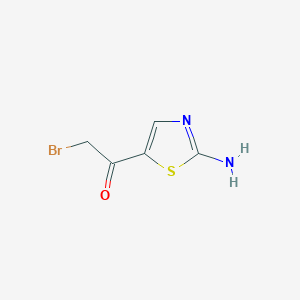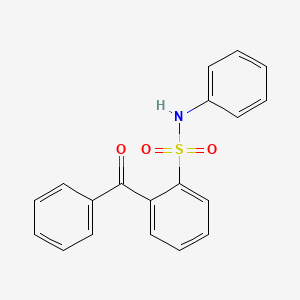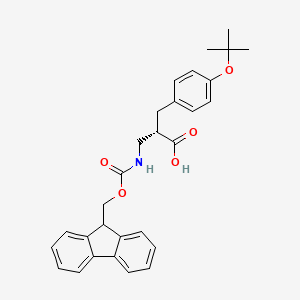
Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process. This compound is particularly interesting due to its unique structure, which includes a tert-butoxybenzyl group, making it useful in various synthetic and research applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling of amino acids, making the process more efficient and scalable. The use of solid-phase peptide synthesis (SPPS) techniques is also common in industrial settings, where the compound is synthesized on a resin and then cleaved off after the synthesis is complete .
化学反应分析
Types of Reactions
Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc group, typically using piperidine in DMF.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Piperidine in DMF is commonly used for Fmoc deprotection.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amino acid, while substitution reactions can yield a variety of functionalized derivatives.
科学研究应用
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid is used in the synthesis of peptides and other complex molecules.
Biology
In biological research, this compound is used to study protein interactions and functions. The Fmoc group provides a stable protecting group that can be easily removed under mild conditions, making it ideal for use in peptide synthesis and modification .
Medicine
In medicine, peptides synthesized using this compound can be used in drug development and therapeutic applications. The compound’s ability to introduce specific functional groups into peptides can enhance their stability, bioavailability, and efficacy .
Industry
In industrial applications, this compound is used in the large-scale synthesis of peptides and other complex molecules. Its use in automated peptide synthesizers and SPPS techniques makes it an essential component in the production of various pharmaceuticals and biotechnological products .
作用机制
The mechanism of action of Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid involves the protection of the amino group with the Fmoc group, which prevents unwanted reactions during peptide synthesis. The tert-butoxybenzyl group provides additional stability and can be selectively removed under specific conditions. The compound interacts with various molecular targets and pathways, depending on the specific application and the peptides being synthesized .
相似化合物的比较
Similar Compounds
Fmoc-(s)-2-amino-3-tert-butoxy-2-methyl-propionic acid: Similar in structure but with a different side chain.
Fmoc-(s)-3-(4-(tert-butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Another Fmoc-protected amino acid with a tert-butoxy group.
Uniqueness
Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid is unique due to its specific tert-butoxybenzyl group, which provides additional stability and functionality compared to other similar compounds.
属性
分子式 |
C29H31NO5 |
|---|---|
分子量 |
473.6 g/mol |
IUPAC 名称 |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(27(31)32)17-30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m0/s1 |
InChI 键 |
UAMCAYWPMQSLKY-FQEVSTJZSA-N |
手性 SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
规范 SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


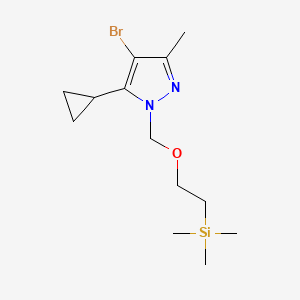

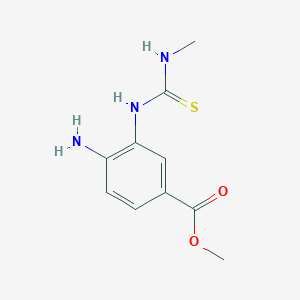
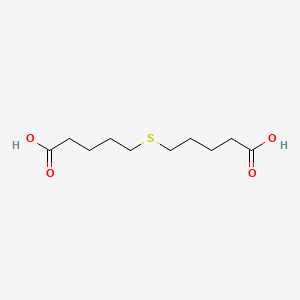
![8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13984488.png)
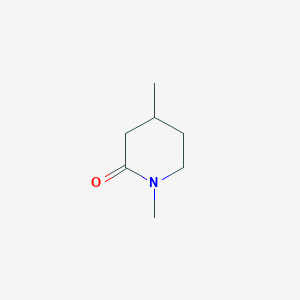

![Tert-butyl 4-(5-aminothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B13984514.png)
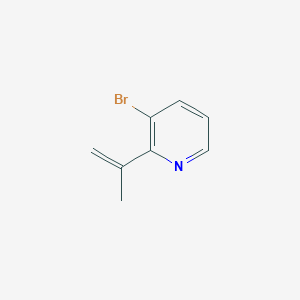
![2,8-Diazaspiro[4.6]undecane](/img/structure/B13984529.png)
